4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1190322-93-0
Cat. No.: VC8216047
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine - 1190322-93-0](/images/structure/VC8216047.png)
Specification
CAS No. | 1190322-93-0 |
---|---|
Molecular Formula | C7H4BrFN2 |
Molecular Weight | 215.02 g/mol |
IUPAC Name | 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H4BrFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) |
Standard InChI Key | JCKUVYLNKNSBPY-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=CC(=N2)F)Br |
Canonical SMILES | C1=CNC2=C1C(=CC(=N2)F)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrrolo[2,3-b]pyridine system, where the pyrrole nitrogen is positioned at the 1H-site, and the pyridine nitrogen resides at the 3-position. Bromine and fluorine atoms occupy the 4- and 6-positions, respectively, imparting distinct electronic effects. The planar structure facilitates π-π stacking interactions, while the halogen atoms enhance electrophilic reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.02 g/mol | |
IUPAC Name | 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
SMILES | C1=CNC2=C1C(=CC(=N2)F)Br | |
InChIKey | JCKUVYLNKNSBPY-UHFFFAOYSA-N |
Spectral and Computational Data
Nuclear magnetic resonance (NMR) spectra predict deshielded protons adjacent to electronegative substituents, with -NMR signals near δ 8.2 ppm for the pyridine ring and δ 6.9 ppm for the pyrrole ring . Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, driven by the asymmetric halogen distribution.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step halogenation and cyclization reactions. A common route begins with 1H-pyrrolo[2,3-b]pyridine, which undergoes sequential fluorination and bromination.
Table 2: Representative Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Fluorination at C6 | Selectfluor®, DMF, 80°C | 65% |
2 | Bromination at C4 | NBS, AIBN, CCl, reflux | 72% |
Challenges include regioselectivity control, as competing reactions at C5 or C7 may occur . Microwave-assisted synthesis has reduced reaction times from 24 hours to 2 hours while maintaining yields >60%.
Reactivity Profile
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. The fluorine atom, being a poor leaving group, stabilizes the ring against nucleophilic substitution but enhances hydrogen-bonding interactions in biological targets .
Biological Activity and Mechanism
Table 3: Comparative FGFR Inhibition Data
Compound | FGFR1 IC (nM) | FGFR2 IC (nM) | FGFR3 IC (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Erdafitinib | 1.2 | 2.5 | 3.0 |
Antiproliferative Effects
In breast cancer 4T1 cells, analog 4h reduced proliferation by 80% at 1 μM and induced apoptosis via caspase-3 activation . Migration and invasion assays revealed a 60% inhibition of metastasis at 500 nM, suggesting potential antimetastatic applications .
Applications in Drug Discovery
Kinase-Targeted Therapeutics
The compound’s scaffold is a promising starting point for FGFR-selective inhibitors. Structure-activity relationship (SAR) studies indicate that:
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